(1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
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Description
(1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H22N6O4S and its molecular weight is 442.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study detailed the synthesis of new pyridine derivatives with antimicrobial activities, using a process involving 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. This research contributes to the understanding of the chemical framework's potential in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Molecular Interaction and Drug Design
- Another study explored the molecular interactions of specific antagonists with the CB1 cannabinoid receptor, shedding light on the structural analogues' binding mechanisms. Such insights are crucial for designing targeted therapies in neuropharmacology (Shim et al., 2002).
Discovery of Potent Antagonists
- Research on small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) has led to the identification of compounds with subnanomolar potencies. This work highlights the chemical's role in discovering new therapeutic agents (Romero et al., 2012).
Synthesis and Biological Activity of Triazole Analogues
- A study synthesized novel triazole analogues of piperazine and evaluated their antibacterial activity against human pathogenic bacteria. This research demonstrates the compound's potential in antibacterial drug development (Nagaraj, Srinivas, & Rao, 2018).
Catalyst- and Solvent-Free Synthesis
- An efficient approach for the regioselective synthesis of a related compound through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions was developed. This innovative methodology contributes to the field of green chemistry (Moreno-Fuquen et al., 2019).
Properties
IUPAC Name |
[1-(2-methoxyphenyl)-5-pyridin-2-yltriazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c1-30-17-9-4-3-8-16(17)26-19(15-7-5-6-10-21-15)18(22-23-26)20(27)24-11-13-25(14-12-24)31(2,28)29/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQAOOFDWHEEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C(=O)N3CCN(CC3)S(=O)(=O)C)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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